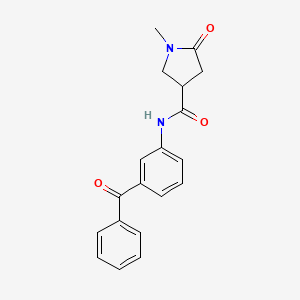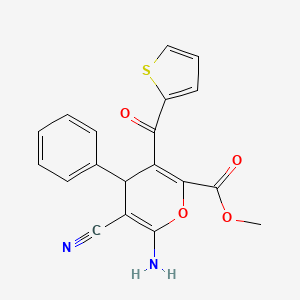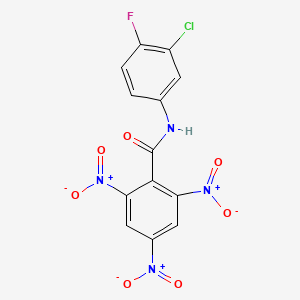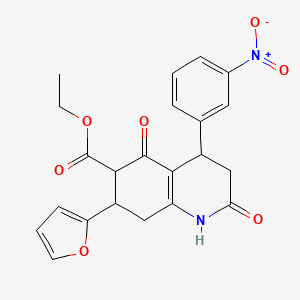
1H-indol-3-yl(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-INDOL-3-YL(3,5,5-TRIMETHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)METHYL CYANIDE is a complex organic compound that features an indole moiety fused with a pyrazole ring. Indole derivatives are known for their significant biological activities and are prevalent in many natural products and pharmaceuticals . The compound’s unique structure makes it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-INDOL-3-YL(3,5,5-TRIMETHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)METHYL CYANIDE typically involves the condensation of indole derivatives with pyrazole precursors. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The pyrazole ring can be introduced through cyclocondensation reactions involving α,β-unsaturated aldehydes or ketones with substituted phenylhydrazine .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions
1H-INDOL-3-YL(3,5,5-TRIMETHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)METHYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Primary amines.
Substitution: Halogenated or nitrated indole derivatives.
科学研究应用
1H-INDOL-3-YL(3,5,5-TRIMETHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)METHYL CYANIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1H-INDOL-3-YL(3,5,5-TRIMETHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)METHYL CYANIDE involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The pyrazole ring may enhance the compound’s binding affinity and specificity . These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
1H-indole-2-carboxylic acid: Another indole derivative with diverse biological activities.
Uniqueness
1H-INDOL-3-YL(3,5,5-TRIMETHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)METHYL CYANIDE is unique due to its fused indole-pyrazole structure, which imparts distinct chemical and biological properties. This combination enhances its potential for various applications in scientific research and industry .
属性
分子式 |
C16H18N4 |
|---|---|
分子量 |
266.34 g/mol |
IUPAC 名称 |
2-(1H-indol-3-yl)-2-(3,5,5-trimethyl-4H-pyrazol-1-yl)acetonitrile |
InChI |
InChI=1S/C16H18N4/c1-11-8-16(2,3)20(19-11)15(9-17)13-10-18-14-7-5-4-6-12(13)14/h4-7,10,15,18H,8H2,1-3H3 |
InChI 键 |
PNVLNPRFNAJQFZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C(C1)(C)C)C(C#N)C2=CNC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(5-Bromo-2-thienyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL]-4-methyl-1,3-oxazole](/img/structure/B14943460.png)
![N-(naphthalen-1-yl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B14943461.png)

![3-(4-{[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]amino}phenyl)-3-ethylpiperidine-2,6-dione](/img/structure/B14943477.png)
![(5Z)-3-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-bromophenyl)-5-(furan-2-ylmethylidene)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B14943484.png)
![N-[4,5-bis(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B14943485.png)
![5-(4-Bromophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B14943500.png)
![1-(4-Fluorophenyl)-3-[4-(2-methyl-6-propylpyrimidin-4-yl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B14943507.png)


![N-[3-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-1,2-benzoxazol-5-yl]acetamide](/img/structure/B14943532.png)

![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B14943545.png)
![7-(4-methoxyphenyl)-3-propyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B14943547.png)
